REACTION_CXSMILES
|
N1C2C(=CC(C(O)=O)=CC=2)N=CC=1.N1CCCCC1.[N:20]1[C:29]2[C:24](=[CH:25][C:26]([C:30]([N:32]3[CH2:37][CH:36]=[CH:35][CH2:34][CH2:33]3)=[O:31])=[CH:27][CH:28]=2)[N:23]=[CH:22][CH:21]=1.C(C1NC=CN=1)(C1NC=CN=1)=O>>[N:20]1[C:29]2[C:24](=[CH:25][C:26]([C:30]([N:32]3[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]3)=[O:31])=[CH:27][CH:28]=2)[N:23]=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)N1CCC=CC1
|
Name
|
aromatic carboxylic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C(=CC(C(O)=O)=CC=2)N=CC=1.N1CCCCC1.[N:20]1[C:29]2[C:24](=[CH:25][C:26]([C:30]([N:32]3[CH2:37][CH:36]=[CH:35][CH2:34][CH2:33]3)=[O:31])=[CH:27][CH:28]=2)[N:23]=[CH:22][CH:21]=1.C(C1NC=CN=1)(C1NC=CN=1)=O>>[N:20]1[C:29]2[C:24](=[CH:25][C:26]([C:30]([N:32]3[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]3)=[O:31])=[CH:27][CH:28]=2)[N:23]=[CH:22][CH:21]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)N1CCC=CC1
|
Name
|
aromatic carboxylic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |